7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24N6O3 and its molecular weight is 468.517. The purity is usually 95%.
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Biological Activity
The compound 7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule characterized by a fused triazole-pyrimidine structure. This compound incorporates various functional groups that enhance its potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C26H24N6O3
- Molecular Weight: 468.5 g/mol
- CAS Number: 539797-56-3
Property | Value |
---|---|
Molecular Formula | C26H24N6O3 |
Molecular Weight | 468.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of methoxy groups is often associated with enhanced antimicrobial activity.
- Enzyme Inhibition : Compounds with triazole and pyrimidine moieties frequently act as enzyme inhibitors.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Target Interaction Studies : Interaction studies are essential for understanding how this compound interacts with specific enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways.
1. Anticancer Activity
A study focusing on structurally similar compounds demonstrated that derivatives of triazolo-pyrimidines exhibited potent anticancer activity against several cancer cell lines. For instance, compounds sharing the triazolo-pyrimidine scaffold showed IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer potential.
2. Antimicrobial Studies
In vitro studies have shown that compounds with methoxy substitutions possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
3. Enzyme Inhibition
Research has highlighted the enzyme inhibitory potential of this compound class. For example, derivatives were tested against various kinases, showing IC50 values ranging from 10 to 100 µM, suggesting moderate to strong inhibition.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
7-(4-HYDROXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Hydroxyl group at position 7 | Anticancer activity |
5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Lacks phenolic substituents | Moderate enzyme inhibition |
7-(3-METHOXYPHENYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Methoxy group at position 7 | Antimicrobial properties |
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-7-5-13-27-15-19)23(18-6-4-8-21(14-18)35-3)32-26(28-16)30-24(31-32)17-9-11-20(34-2)12-10-17/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLHBKZWMOLRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC(=CC=C4)OC)C(=O)NC5=CN=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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